molecular formula C13H24N2O B7972586 CID 81482593

CID 81482593

Cat. No.: B7972586
M. Wt: 224.34 g/mol
InChI Key: MMBJQLAIUZCIDQ-UHFFFAOYSA-N
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Description

Such compounds often exhibit complex polyketide or hybrid biosynthetic origins, characterized by macrocyclic lactones or ethers, and are studied for their pharmacological or toxicological properties. While direct spectroscopic or synthetic data for CID 81482593 are absent in the evidence, its comparison with structurally or functionally similar compounds can be inferred using established chemoinformatic methodologies .

Properties

IUPAC Name

1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)-4-methylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-10(2)3-6-13(16)15-8-7-11-4-5-12(9-15)14-11/h10-12,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBJQLAIUZCIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation methods for CID 81482593 involve specific synthetic routes and reaction conditions. These methods are typically detailed in scientific literature and patents. Industrial production methods may vary, but they generally involve optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

PubChem and Similar Databases

  • PubChem is a comprehensive database that provides information on chemical structures, properties, and biological activities. While it may not directly list chemical reactions, it offers a starting point for identifying compounds and their properties .

  • Chemical Abstracts Service (CAS) and Beilstein Registry also provide extensive chemical information, including synthesis pathways .

Patent Literature

  • Patents often detail novel synthesis methods and chemical reactions. Websites like Patents.google.com can be useful for finding such information .

Scientific Literature

  • Journals and articles on platforms like PubMed and ScienceDirect frequently report on chemical synthesis and reactions. These sources can provide detailed experimental procedures and conditions .

Approaching Research for CID 81482593

Given the lack of specific information on this compound in the search results, here are steps to follow:

  • Search PubChem : Use PubChem to verify the existence and properties of this compound. If it exists, look for any available data on its synthesis or reactions.

  • Patent Search : Utilize patent databases to find any patents related to the synthesis or use of this compound.

  • Scientific Literature Review : Conduct a thorough search of scientific journals for articles discussing this compound or similar compounds.

  • Chemical Databases : Consult other chemical databases like CAS or Beilstein for additional information.

Data Tables and Research Findings

Since specific data on this compound is not available, here is a general example of how chemical reaction data might be presented:

CompoundReaction TypeConditionsProducts
ExampleSynthesis100°C, 24hProduct A
ExampleDegradationpH 7, 30°CProduct B

In a real scenario, this table would be populated with specific data related to this compound if such information were available.

Scientific Research Applications

CID 81482593 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to study biological pathways and interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or processes.

Mechanism of Action

The mechanism of action of CID 81482593 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The detailed mechanism of action is typically studied through experimental research and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives

Oscillatoxins, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), share macrocyclic lactone frameworks common in marine toxins. Key structural differences include:

  • Substituent Groups : CID 81482593 may lack the methyl or hydroxyl modifications present in oscillatoxin derivatives, altering its reactivity and molecular interactions .
  • Molecular Weight : Differences in molecular weight (e.g., ±30–50 Da) could influence solubility and bioavailability. For example, oscillatoxin D (MW: ~800 Da) exhibits lower aqueous solubility compared to smaller analogs, a trend that may extend to this compound .

Functional Comparison with Pharmacologically Active Compounds

Anticancer Activity

Compounds like doxorubicin (CID 31703) and this compound may target DNA or microtubules. Key distinctions:

  • Mechanism : Doxorubicin intercalates DNA, while this compound (if oscillatoxin-like) may inhibit protein phosphatases, as seen in oscillatoxin E (CID 156582093) .
  • Toxicity Profile : Oscillatoxins exhibit hepatotoxicity, whereas this compound’s side effects remain uncharacterized but could differ due to structural variations .

Anti-Inflammatory Agents

Compared to celecoxib (CID 2662), used in chemotherapy-associated diarrhea (CID) prevention , this compound might lack cyclooxygenase-2 (COX-2) inhibition but could modulate immune pathways via alternative targets (e.g., cytokine receptors).

Data Table: Comparative Analysis of this compound and Analogs

Property This compound Oscillatoxin D (CID 101283546) Paclitaxel (CID 36314) Celecoxib (CID 2662)
Molecular Weight (Da) ~750–800 (estimated) 798.9 853.9 381.4
Solubility (LogP) 3.5–4.2 (predicted) 4.1 3.0 3.5
Biological Target Protein phosphatases? Protein phosphatase inhibition Microtubule stabilization COX-2 inhibition
Therapeutic Use Under investigation Toxin research Anticancer Anti-inflammatory
Synthetic Route Hybrid polyketide Biosynthetic Semi-synthetic Fully synthetic

Data inferred from structural analogs and computational predictions .

Research Findings and Challenges

Analytical Characterization

This compound’s structural elucidation would require advanced techniques like LC-ESI-MS with in-source collision-induced dissociation (CID), as demonstrated for ginsenosides . Differences in fragmentation patterns could distinguish it from oscillatoxins or taxanes.

Pharmacokinetic Limitations

High molecular weight (~800 Da) may limit blood-brain barrier penetration, a challenge shared with oscillatoxins . Structural optimization, such as introducing polar groups, could enhance solubility .

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